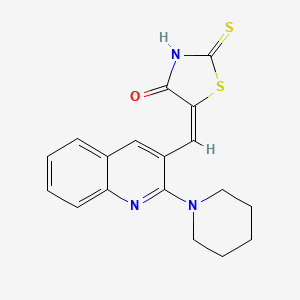
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide, also known as TBOA, is a chemical compound that has been extensively studied in the field of neuroscience. TBOA is a potent inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for the reuptake of glutamate in the brain. This compound has been used to investigate the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide acts as a potent inhibitor of EAAT1, which is responsible for the reuptake of glutamate in the brain. By inhibiting the reuptake of glutamate, this compound increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory activity in the brain.
Biochemical and Physiological Effects:
The increased excitatory activity in the brain caused by this compound can lead to a variety of biochemical and physiological effects. These effects include increased synaptic plasticity, altered gene expression, and changes in neuronal morphology. This compound has also been shown to alter the expression of various neurotransmitter receptors, including AMPA and NMDA receptors.
实验室实验的优点和局限性
One of the primary advantages of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide in lab experiments is its potency and specificity as an EAAT1 inhibitor. This compound is highly effective at inhibiting EAAT1, which allows for precise control over glutamate levels in the brain. However, this compound has some limitations as well, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are many potential future directions for research on N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide and its role in neurological disorders. One area of interest is the development of new EAAT1 inhibitors that are more potent and have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs to treat neurological disorders. Finally, there is a need for further research on the long-term effects of this compound on the brain, as well as its potential use in clinical settings.
合成方法
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-tert-butylphenylhydrazine with ethyl 2-bromoacetate to form the corresponding hydrazide. The hydrazide is then reacted with pivaloyl chloride to form this compound.
科学研究应用
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pivalamide has been widely used in scientific research to investigate the role of glutamate in various neurological disorders. One of the primary applications of this compound is in the study of epilepsy, where it has been shown to reduce seizure activity in animal models. This compound has also been used to study the role of glutamate in stroke, where it has been shown to reduce the size of brain lesions in animal models.
属性
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-12(20-17(23)19(5,6)7)16-21-15(22-24-16)13-8-10-14(11-9-13)18(2,3)4/h8-12H,1-7H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZWKXPNVSQUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7691510.png)
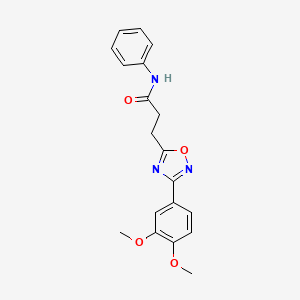

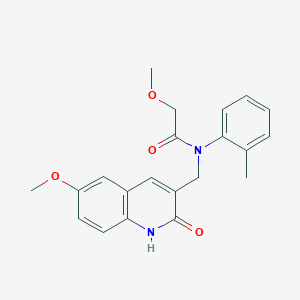

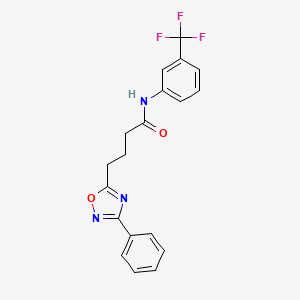
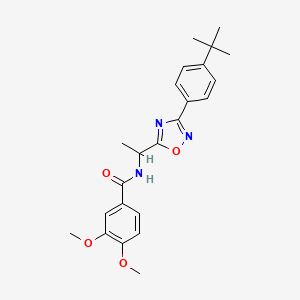
![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
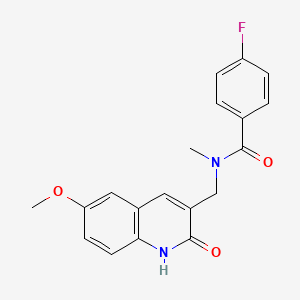
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


